![molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B420839.png)
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
概要
説明
. この化合物は、特に内分泌学と免疫学の分野において、科学研究において大きな可能性を示しています。
科学的研究の応用
CLP-3094 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the androgen receptor and GPR142.
Biology: Investigated for its effects on cellular signaling pathways involving androgen receptors and GPR142.
Industry: Utilized in the development of new drugs targeting androgen receptors and GPR142.
作用機序
CLP-3094は、アンドロゲン受容体結合機能3(BF3)を阻害し、Gタンパク質共役受容体142(GPR142)を拮抗することにより、その効果を発揮します。BF3を阻害することにより、CLP-3094はアンドロゲン受容体の転写活性を低下させ、これはアンドロゲン依存性細胞の成長と生存に不可欠です。 GPR142拮抗薬として、CLP-3094は受容体が細胞内カルシウムレベルとイノシトールリン酸の蓄積を増加させる能力を阻害し、それによりインスリン分泌と炎症反応を調節します .
類似の化合物との比較
CLP-3094は、アンドロゲン受容体BF3阻害剤とGPR142拮抗薬の両方としての二重の活性においてユニークです。類似の化合物には以下が含まれます。
BF3阻害剤: アンドロゲン受容体BF3部位も標的とする、2-(2-フェノキシエチル)チオ-1H-ベンゾイミダゾール誘導体などの化合物.
GPR142拮抗薬: インスリン分泌と炎症反応を調節する他の選択的GPR142拮抗薬。CLP-3094は、その複合的な活性のために際立っており、アンドロゲン受容体シグナル伝達とGPR142仲介経路の相互作用を研究するための貴重なツールとなっています。
生化学分析
Biochemical Properties
CLP-3094 interacts with GPR142, a receptor highly expressed in the pancreas and immune system . The interaction between CLP-3094 and GPR142 inhibits the secretion of insulin from islets induced by L-tryptophan and other agonists .
Cellular Effects
In cellular processes, CLP-3094 has been shown to have anti-inflammatory activity in a mouse arthritis model . It influences cell function by inhibiting insulin secretion, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, CLP-3094 exerts its effects by binding to GPR142 and inhibiting its activity . This results in a decrease in insulin secretion from islets, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, CLP-3094 has been observed to have stable effects. It is soluble in DMSO (up to 45 mg/ml) and is stable for 2 years as supplied . Solutions in DMSO may be stored at -20°C for up to 3 months .
Metabolic Pathways
The specific metabolic pathways that CLP-3094 is involved in are not currently available in the literature. Given its interaction with GPR142, it may be involved in pathways related to insulin secretion and inflammation .
準備方法
CLP-3094の合成は、中間体の調製から始まるいくつかのステップを含みます。合成経路は通常、4-クロロフェノールとエチレンオキシドを反応させて2-(4-クロロフェノキシ)エタノールを生成することから始まります。この中間体は次に、チオ酢酸と反応して2-(4-クロロフェノキシ)エチルチオ酢酸を生成します。 最後に、チオ酢酸はo-フェニレンジアミンと環化されてCLP-3094を生成します
化学反応の分析
CLP-3094は、以下を含むさまざまな化学反応を起こします。
酸化: CLP-3094は、スルホキシドとスルホンを生成するために酸化することができます。
還元: この化合物は、チオールを生成するために還元することができます。
置換: CLP-3094は、特にクロロフェノキシ基で、求核置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。
科学研究アプリケーション
CLP-3094は、広範囲にわたる科学研究アプリケーションを持っています。
化学: アンドロゲン受容体とGPR142を研究するためのツール化合物として使用されます。
生物学: アンドロゲン受容体とGPR142を含む細胞シグナル伝達経路に対する効果が調査されています。
医学: 前立腺がんなどのアンドロゲン受容体シグナル伝達に関連する疾患や、GPR142を含む代謝性疾患の治療の可能性について検討されています.
産業: アンドロゲン受容体とGPR142を標的とした新規薬物の開発に利用されています。
類似化合物との比較
CLP-3094 is unique in its dual activity as both an androgen receptor BF3 inhibitor and a GPR142 antagonist. Similar compounds include:
BF3 inhibitors: Compounds like 2-(2-phenoxyethyl)thio-1H-benzimidazole derivatives, which also target the androgen receptor BF3 site.
GPR142 antagonists: Other selective GPR142 antagonists that modulate insulin secretion and inflammatory responses. CLP-3094 stands out due to its combined activity, making it a valuable tool for studying the interplay between androgen receptor signaling and GPR142-mediated pathways.
特性
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWVENYWPSSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?
A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].
Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?
A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)
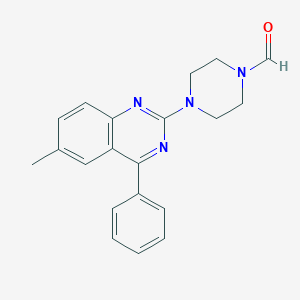

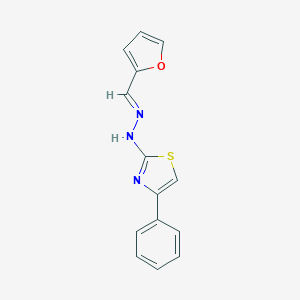
![5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B420767.png)
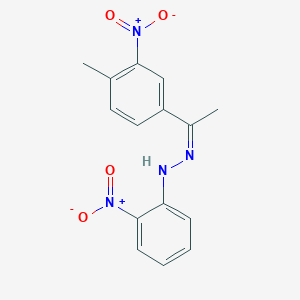
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)
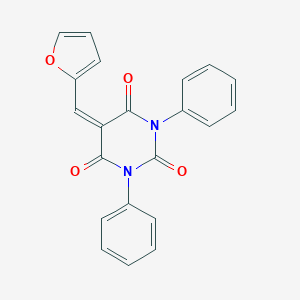
![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)
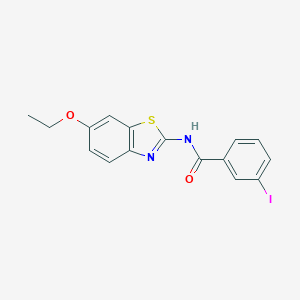
![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B420779.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
